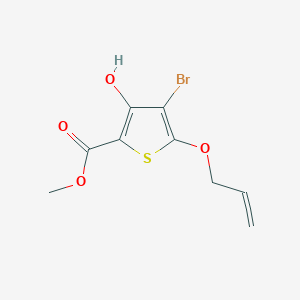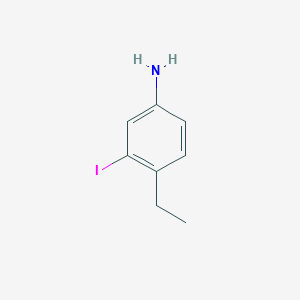
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane is a fluorinated organic compound with the molecular formula C16H7F9. It is characterized by the presence of nine fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is part of the broader class of perfluorinated compounds, known for their stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane typically involves the fluorination of hexadecane. One common method is the electrochemical fluorination (ECF) process, where hexadecane is subjected to fluorine gas in the presence of an electrolyte, such as hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves maintaining a specific temperature and pressure, as well as using high-purity fluorine gas to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, phenoxides, and enolates. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a fluorinated amine derivative, while reaction with a phenoxide can yield a fluorinated ether.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems and processes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its unique properties can enhance the stability and efficacy of pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as fluoropolymers, which are used in coatings, lubricants, and other applications requiring chemical resistance.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane involves its interaction with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound’s high electronegativity and stability allow it to interact with various molecular pathways, influencing chemical reactions and biological processes.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
- 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
Uniqueness: 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a higher degree of stability and resistance to chemical degradation, making it particularly valuable in applications requiring long-term stability and performance.
Eigenschaften
CAS-Nummer |
106873-68-1 |
|---|---|
Molekularformel |
F(CF2)4(CH2)12H C16H25F9 |
Molekulargewicht |
388.35 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4-nonafluorohexadecane |
InChI |
InChI=1S/C16H25F9/c1-2-3-4-5-6-7-8-9-10-11-12-13(17,18)14(19,20)15(21,22)16(23,24)25/h2-12H2,1H3 |
InChI-Schlüssel |
PEUFNQDFGAXIBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)
amine](/img/structure/B12078986.png)
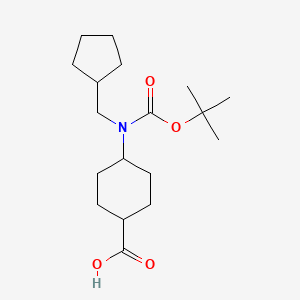
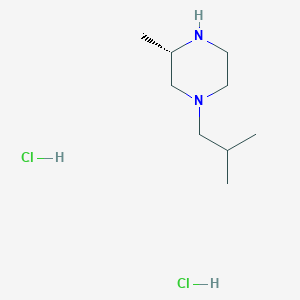
![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)

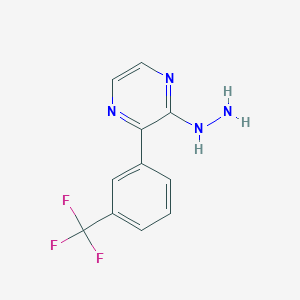


![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)
